molecular formula C7H12N2O2S B13072309 1-(Methylsulfonyl)piperidine-2-carbonitrile

1-(Methylsulfonyl)piperidine-2-carbonitrile

Cat. No.: B13072309
M. Wt: 188.25 g/mol
InChI Key: WRCJWQRSWFXPMU-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperidine-2-carbonitrile is an organic compound with the molecular formula C7H12N2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group (-CN) and a methylsulfonyl group (-SO2CH3).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a cyanating agent like sodium cyanide to introduce the nitrile group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines.

Major Products Formed:

Scientific Research Applications

1-(Methylsulfonyl)piperidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)piperidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere, mimicking other functional groups and influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: Its structure allows for diverse chemical transformations and makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

1-methylsulfonylpiperidine-2-carbonitrile

InChI

InChI=1S/C7H12N2O2S/c1-12(10,11)9-5-3-2-4-7(9)6-8/h7H,2-5H2,1H3

InChI Key

WRCJWQRSWFXPMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCCC1C#N

Origin of Product

United States

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